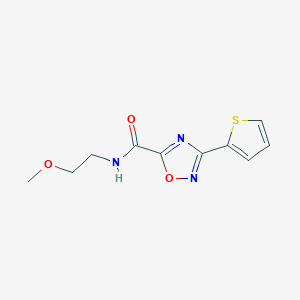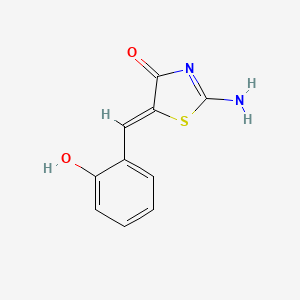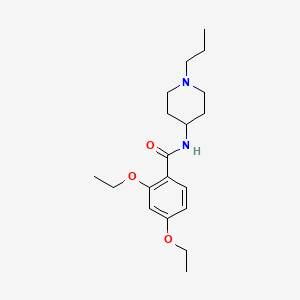
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and other fields. This compound is also known as METO and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antitumor effects may be due to its ability to induce apoptosis in cancer cells. Its herbicidal effects may be due to its ability to inhibit photosynthesis in plants.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines and enzymes. In animal studies, this compound has been shown to have analgesic effects and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have promising results in various studies. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. Further studies are needed to fully understand its mechanism of action and potential side effects. Its potential applications in medicine and agriculture should also be further explored. Additionally, studies should be conducted to determine the optimal dosage and administration of this compound for its various applications.
In conclusion, this compound is a chemical compound with potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thiophenecarbohydrazide. The next step involves the reaction of 2-thiophenecarbohydrazide with ethylene glycol monomethyl ether to form N-(2-methoxyethyl)-2-thiophenecarbohydrazide. The final step involves the reaction of N-(2-methoxyethyl)-2-thiophenecarbohydrazide with carbonic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has potential applications in various fields, including medicine and agriculture. In medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an antitumor agent, with promising results in vitro. In agriculture, this compound has been studied for its potential as a herbicide, with promising results in controlling various weed species.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-15-5-4-11-9(14)10-12-8(13-16-10)7-3-2-6-17-7/h2-3,6H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKRAUBXGHIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5356780.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)

![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)


![2-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5356820.png)
![3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5356821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-butoxybenzamide](/img/structure/B5356829.png)
